Farampator
Overview
Description
Farampator, also known by its developmental code names CX-691, ORG-24448, and SCH-900460, is an ampakine drug developed by Cortex Pharmaceuticals and later licensed to Organon BioSciences for commercial development . Ampakines are a class of compounds that act as positive allosteric modulators of AMPA-type glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system . This compound has been investigated for its potential use in treating cognitive impairments associated with conditions such as schizophrenia and Alzheimer’s disease .
Mechanism of Action
Target of Action
Farampator, also known by its developmental code names CX-691 and ORG-24448, is an ampakine drug . The primary target of this compound is the AMPA receptor . AMPA receptors are the most abundant subtype of glutamate receptors in the brain, and they play a crucial role in fast excitatory neurotransmission .
Mode of Action
This compound acts as a positive allosteric modulator of AMPA receptors . This means that it enhances the activity of these receptors without directly activating them. By binding to a site on the AMPA receptor, this compound increases the receptor’s response to its natural ligand, glutamate .
Biochemical Pathways
It is known that ampa receptors, the targets of this compound, play a key role in theglutamatergic neurotransmission system . This system is involved in various cognitive functions, including learning and memory .
Pharmacokinetics
A study has shown that subjects reporting side effects had significantly higher plasma levels of this compound than subjects without , suggesting that the drug’s bioavailability and effects may vary among individuals.
Result of Action
This compound has been found to improve short-term memory but appears to impair episodic memory . It has also been reported to decrease the number of switching errors in the continuous trail making test (CTMT), a measure of cognitive flexibility .
Biochemical Analysis
Biochemical Properties
Farampator acts as a positive allosteric modulator of AMPA-type glutamate receptors . This interaction facilitates hippocampal long-term potentiation (LTP), a mechanism associated with memory storage and consolidation
Cellular Effects
This compound has been found to improve short-term memory but appeared to impair episodic memory . It also tends to decrease the number of switching errors in the continuous trail making test (CTMT) . These effects suggest that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an ampakine, it is known to modulate AMPA-type glutamate receptors
Preparation Methods
The synthetic route for Farampator involves the preparation of 2,1,3-benzoxadiazol-6-yl-piperidin-1-ylmethanoneThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Farampator undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Chemistry: Farampator is used as a model compound to study the effects of ampakines on AMPA receptors and synaptic plasticity.
Biology: Research on this compound has provided insights into the role of AMPA receptors in memory and learning processes.
Medicine: this compound has been investigated for its potential to improve cognitive function in patients with schizophrenia and Alzheimer’s disease.
Comparison with Similar Compounds
Farampator is part of a class of compounds known as ampakines. Similar compounds include:
CX-516: Another ampakine that has been studied for its cognitive-enhancing properties.
CX-546: A compound with similar mechanisms of action and potential therapeutic applications.
This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in the fields of neuroscience and pharmacology.
Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-yl(piperidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVRBYKKGGDPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175413 | |
Record name | Farampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211735-76-1 | |
Record name | Farampator | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211735-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Farampator [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211735761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Farampator | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15012 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Farampator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FARAMPATOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6P5N8K2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Farampator?
A1: this compound (CX691) is classified as an "ampakine" drug. It exerts its effects by interacting with AMPA receptors, a type of glutamate receptor found in the brain. [, , ] Specifically, this compound acts as a positive allosteric modulator of AMPA receptors. This means it binds to a site distinct from the glutamate binding site and enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This enhanced AMPA receptor activity leads to increased synaptic plasticity and neuronal excitability, which are believed to underlie the cognitive-enhancing effects observed in preclinical studies. [, ]
Q2: What is the chemical structure of this compound?
A3: While the provided abstracts don't include specific spectroscopic data, the molecular formula for this compound is C19H23N3O3, and its molecular weight is 341.4 g/mol. [] For a detailed structural representation and further spectroscopic information, it is recommended to consult comprehensive chemical databases or the primary literature on this compound.
Q3: Is there evidence of this compound being synthesized using carbonylative transformations?
A5: Yes, research indicates that this compound can be synthesized using a palladium-catalyzed carbonylative Suzuki-Miyaura coupling reaction. [] This method employs a novel palladium complex and utilizes chloroform as a safe and convenient carbon monoxide source, showcasing a practical approach for this compound synthesis.
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